5-sulfamoyl-1,3-thiazole-4-carboxylic acid
Description
Significance of Heterocyclic Scaffolds in Molecular Design
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental building blocks in medicinal chemistry. nih.govjocpr.com Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov These scaffolds provide a framework that can be readily modified to fine-tune a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov The structural diversity and versatility of heterocycles make them attractive for designing molecules that can interact with a wide array of biological targets, including enzymes and receptors. jocpr.comnih.gov
Among the vast array of heterocyclic systems, five-membered rings are particularly prominent in the design of therapeutic agents. researchgate.netdrugbank.com Rings such as pyrrole, furan, thiophene, and their nitrogen-containing counterparts like oxazole, imidazole, and thiazole (B1198619) are key structural motifs in numerous clinically effective drugs. drugbank.comnih.gov Their unique physicochemical and biological properties, including enhanced metabolic stability and bioavailability, make them a continued focus of research for discovering new treatments for a wide range of diseases. researchgate.netgoogle.com These heterocycles can serve various roles within a drug molecule, acting as core scaffolds, linkers, or specific binding groups that interact with biological targets. researchgate.net
The 1,3-thiazole ring, a five-membered heterocycle containing a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This nucleus is a component of numerous FDA-approved drugs, including anticancer and antimicrobial agents. researchgate.net Its significance stems from its versatile biological activities, which include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.goviaea.org
The thiazole ring's pharmacophoric value is due to its specific electronic properties and its ability to form multiple types of non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various interactions, and the aromatic ring itself can participate in π-π stacking. rsc.org The thiazole ring is planar and aromatic, which provides a rigid scaffold for orienting other functional groups. researchgate.net Furthermore, the different positions on the ring (C2, C4, and C5) offer multiple sites for chemical modification, allowing for the systematic optimization of a compound's biological activity and pharmacokinetic properties. nih.gov
Contextualizing Sulfamoyl Functionality in Biologically Active Molecules
The sulfamoyl group (-SO₂NH₂) and the broader sulfonamide functionality are cornerstones of medicinal chemistry, integral to the development of many classes of therapeutic agents.
The era of modern chemotherapy began in the 1930s with the discovery of sulfonamide drugs. uni.lu The first of these, Prontosil, was found to be a prodrug that metabolized in the body to the active agent, sulfanilamide. This discovery revolutionized the treatment of bacterial infections, providing the first broadly effective systemic antibacterials and saving countless lives before the widespread availability of penicillin. uni.lu The success of these "sulfa drugs" spurred extensive research, leading to the development of numerous derivatives with improved efficacy and broader applications, including diuretics, antidiabetic agents, and treatments for inflammatory conditions.
The sulfamoyl group is a powerful pharmacophore due to its distinct stereoelectronic properties. It is a strong hydrogen bond donor (via the -NH₂) and acceptor (via the -SO₂- oxygens). rsc.org This allows it to form strong, directional interactions with biological targets, most famously as a zinc-binding group in metalloenzymes like carbonic anhydrase. rsc.org The tetrahedral geometry of the sulfonamide sulfur and the acidic nature of the sulfonamide proton are key features that drive its binding affinity and selectivity for various enzymes. These strong intermolecular interactions are crucial for the bioactivity of sulfonamide-containing drugs. rsc.org
Overview of Research Trajectories for Thiazole Carboxylic Acid Derivatives
Thiazole carboxylic acid derivatives represent a highly active area of research, with studies exploring their potential against a wide range of diseases. The carboxylic acid group, often positioned at the C4 or C5 position of the thiazole ring, provides a key interaction point, typically as a hydrogen bond donor/acceptor or as a metal-coordinating group.
Research has shown that this scaffold is a versatile starting point for developing potent enzyme inhibitors. For example, derivatives of thiazole-5-carboxylic acid have been designed and synthesized as powerful inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. In other studies, thiazole-4-carboxylic acid has been identified as a constituent of complex natural antibiotics like thiopeptin (B1257131) B. Furthermore, modifying the carboxylic acid group into a carboxamide has led to the discovery of promising c-Met kinase inhibitors for cancer treatment and potent cyclooxygenase (COX) inhibitors with anti-inflammatory and anticancer effects. nih.gov The related thiazolidine-4-carboxylic acid (a reduced form of the ring) has been used to develop inhibitors of influenza neuraminidase. nih.gov These diverse applications underscore the chemical tractability and biological potential of the thiazole carboxylic acid framework in modern drug discovery programs.
Properties
CAS No. |
1461707-58-3 |
|---|---|
Molecular Formula |
C4H4N2O4S2 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 5-sulfamoyl-1,3-thiazole-4-carboxylic acid reveals two primary building blocks: a functionalized thiourea (B124793) derivative and a suitable α-halocarbonyl compound. This disconnection strategy forms the basis of the widely employed Hantzsch thiazole (B1198619) synthesis. The carboxylic acid and sulfamoyl groups at positions 4 and 5, respectively, necessitate careful consideration of starting materials and reaction conditions to ensure the desired substitution pattern.
Key precursors for the synthesis of this target molecule include:
Thiourea or its derivatives: These serve as the source of the nitrogen and sulfur atoms for the thiazole ring.
α-Halo esters or ketones: These compounds provide the carbon backbone of the thiazole and the precursor to the carboxylic acid group. A common choice is an α-bromo or α-chloro ester.
Chlorosulfonic acid or a similar sulfonating agent: Required for the introduction of the sulfonyl chloride group.
Ammonia (B1221849) or an amine: Used for the conversion of the sulfonyl chloride to the sulfamoyl group.
Thiazole Ring Formation Strategies
The construction of the thiazole ring is a pivotal step in the synthesis of this compound. Various methods have been developed to achieve this, with cyclocondensation and multi-component reactions being the most prominent.
The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring. This reaction involves the cyclocondensation of a thioamide, such as thiourea, with an α-halocarbonyl compound. youtube.comnih.govbepls.com In the context of synthesizing our target molecule, a substituted thiourea reacts with an α-halo ester.
The mechanism proceeds through several key steps:
Nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the halo-ester, displacing the halide.
Tautomerization of the resulting intermediate.
Intramolecular cyclization via nucleophilic attack of the nitrogen atom on the carbonyl carbon of the ester.
Dehydration to form the aromatic thiazole ring.
This method is advantageous due to its simplicity and the ready availability of starting materials. bepls.com However, for substituted thiazoles, issues with regioselectivity can arise. benthamdirect.com
Table 1: Examples of Hantzsch Thiazole Synthesis
| Thiourea Derivative | α-Halo Ketone/Ester | Product | Reference |
| Thiourea | Chloroacetone | 2-Amino-4-methylthiazole | youtube.com |
| 1-Morpholino-3-phenyl-thiourea | Various α-halocarbonyls | 2-(Morpholinoimino)-4,5-disubstituted-3-phenylthiazoles | benthamdirect.com |
| Thiourea | α-Halogenated β-keto esters | 2-Amino-4-alkyl/arylthiazole-5-carboxylates | organic-chemistry.org |
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like thiazole derivatives in a single step from three or more reactants. nih.goviau.ir These reactions are highly valued in drug discovery for their ability to rapidly generate diverse libraries of compounds. iau.irnih.gov
Several MCRs have been developed for thiazole synthesis. iau.iracs.org For instance, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate has been shown to produce 1,3-thiazole derivatives in good yields. iau.ir Another approach involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir Chemoenzymatic one-pot multicomponent synthesis has also emerged as a novel strategy, utilizing enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions. nih.gov
Table 2: Examples of Multi-Component Reactions for Thiazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
| Isothiocyanate | Tetramethyl thiourea | Ethyl bromopyruvate | Acetone, room temp. | 1,3-Thiazole derivatives | iau.ir |
| Secondary amines | Benzoyl isothiocyanate | Dimethyl but-2-ynedioate | Trypsin, 45 °C | Thiazole derivatives | nih.gov |
| Primary amines | Dialkyl acetylenedicarboxylates | Isothiocyanates | N-methyl imidazole, solvent-free | Thiazole derivatives | iau.ir |
Introduction of Sulfamoyl Group at Position 5
The introduction of the sulfamoyl group at the C5 position of the thiazole ring is a crucial step that often requires regioselective control.
A common strategy for introducing the sulfamoyl group involves a two-step process: sulfonylation followed by amination. nih.gov First, the thiazole ring is sulfonated at the desired position, typically using chlorosulfonic acid, to yield a sulfonyl chloride intermediate. youtube.com This intermediate is then reacted with ammonia or a primary or secondary amine to form the corresponding sulfonamide.
The reactivity of the thiazole ring towards electrophilic substitution, such as sulfonation, is influenced by the existing substituents. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it. The sulfonation of thiazole itself typically occurs at the 5-position. youtube.com
Achieving regioselectivity in the functionalization of the thiazole ring is a significant challenge. Modern synthetic methods have been developed to address this. One powerful technique involves directed metalation using strong bases like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl. acs.orgnih.gov These reagents can selectively deprotonate specific positions on the thiazole ring, allowing for the subsequent introduction of an electrophile at that site. For instance, starting with a 2-bromothiazole, it is possible to achieve selective functionalization at the C4 or C5 positions. acs.orgnih.gov
Palladium-catalyzed C-H activation is another advanced strategy for the regioselective functionalization of thiazoles. rsc.org This method allows for the direct introduction of various functional groups at specific C-H bonds, providing a versatile tool for synthesizing multifunctionalized thiazole derivatives. rsc.org
Functionalization at Position 4: Carboxylic Acid Formation
The introduction of a carboxylic acid moiety at the C4 position of the thiazole ring is a critical step in the synthesis of the target compound. This functional group serves as a vital handle for further molecular modifications and is often integral to the molecule's biological activity. Methodologies for its formation typically involve the transformation of a precursor group at the C4 position.
Hydrolysis of Ester Precursors
A common and reliable method for obtaining the thiazole-4-carboxylic acid is through the hydrolysis of its corresponding ester precursors, such as ethyl or methyl esters. This transformation is typically achieved under basic conditions.
The process involves reacting the ester with a base, like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in an aqueous or mixed aqueous-organic solvent system. google.comnih.gov The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt. Subsequent acidification of the reaction mixture with an acid, such as hydrochloric acid (HCl), protonates the carboxylate to furnish the final carboxylic acid. google.com
A specific protocol for a related compound involves the hydrolysis of methyl thiazole-4-carboxylate. google.com The ester is heated to reflux for approximately one hour with a 10% aqueous solution of sodium hydroxide. google.com After cooling, the solution is acidified to a pH of 3 with HCl to precipitate the thiazole-4-carboxylic acid, which can then be isolated by filtration. google.com This method has been reported to achieve high yields, around 89.4%. google.com
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| Methyl thiazole-4-carboxylate | 1. 10% NaOH(aq) 2. HCl | 1. Reflux, 1h 2. Acidification to pH 3 | Thiazole-4-carboxylic acid | 89.4% | google.com |
| 1,2,4-Thiadiazole-5-carboxylic acid ethyl ester | aq. LiOH, MeOH | Room Temperature | 1,2,4-Thiadiazole-5-carboxylic acid | - | nih.gov |
Direct Carboxylation Approaches
Direct carboxylation involves the introduction of a -COOH group onto the thiazole ring in a single step, typically via C-H activation. However, for the 5-sulfamoyl-1,3-thiazole scaffold, direct carboxylation methods at the C4 position are not extensively documented in the surveyed literature. The synthesis of thiazole-4-carboxylic acids more commonly proceeds through the cyclization of precursors already containing the carboxylate functionality or via the oxidation of a pre-existing group at the C4 position, such as a methyl or halomethyl group. google.com For instance, 4-methylthiazole (B1212942) can be oxidized using a mixture of nitric acid and sulfuric acid to yield thiazole-4-carboxylic acid. google.com While effective, this represents a functional group interconversion rather than a direct carboxylation of the thiazole C4-H bond.
Novel Synthetic Routes and Optimization Protocols
The development of new synthetic methods focuses on improving efficiency, reducing environmental impact, and simplifying procedures. For a molecule like this compound, these advancements are crucial for both laboratory-scale research and potential large-scale production.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pharmaguideline.com This includes the use of environmentally benign solvents (like water), solvent-free reaction conditions, and energy-efficient activation methods such as microwave irradiation.
Performing chemical reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced risk of toxic exposure, and often simplified purification procedures. Several synthetic methods for thiazole derivatives have been developed that operate under solvent-free conditions. organic-chemistry.org These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst, which can lead to increased reactivity and shorter reaction times. While a specific solvent-free synthesis for this compound is not detailed, the general applicability of this green methodology to thiazole synthesis suggests its potential for future development in this area.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. The synthesis of various heterocyclic compounds, including thiazoles, has been significantly advanced through the use of microwave irradiation. For example, the conversion of endothiopeptides into thiazoles can be efficiently achieved using TMSCl-NaI under microwave irradiation. This technique allows for rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction and minimize the formation of side products. The development of a microwave-assisted route for the synthesis of this compound could provide a more efficient and environmentally friendly alternative to traditional synthetic protocols.
| Method | Key Advantages | Application Example | Reference |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields, improved purity. | Conversion of endothiopeptides to thiazoles using TMSCl-NaI. | |
| Solvent-Free Synthesis | Eliminates solvent waste, reduces toxicity, simplifies purification. | General synthesis of 5-aryl thiazoles. | organic-chemistry.org |
Derivatization Strategies of the this compound Scaffold
The chemical versatility of the this compound scaffold allows for extensive derivatization at its key functional groups: the sulfamoyl group, the carboxylic acid group, and the thiazole ring itself. These modifications are instrumental in fine-tuning the pharmacological profile of the resulting molecules.
Modifications of the Sulfamoyl Group (e.g., N-substitution)
The sulfamoyl group (-SO₂NH₂) is a key site for modification. N-substitution, the replacement of one or both hydrogen atoms on the nitrogen with other chemical groups, is a common strategy. This can lead to the formation of sulfonamides with altered properties. For instance, the synthesis of N-substituted 5-sulfamoyl-1,3,4-thiadiazole-2-sulfonamides has been explored to develop new therapeutic agents. researchgate.netnih.gov These modifications can influence the molecule's ability to interact with biological targets, such as the enzyme carbonic anhydrase. nih.goviaea.org
Table 1: Examples of N-Substituted Sulfamoyl Derivatives
| Base Scaffold | N-Substituent | Resulting Compound Class |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) | Substituted Phenylacetamide | 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides nih.gov |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Benzyl (B1604629) groups | Mono and disubstituted benzyl derivatives nih.gov |
Modifications of the Carboxylic Acid Group (e.g., Esterification, Amidation)
The carboxylic acid group (-COOH) is another prime target for derivatization. Esterification, the conversion of the carboxylic acid to an ester, and amidation, its conversion to an amide, are frequently employed techniques. These modifications can significantly impact the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov
Esterification can be achieved through various methods, including the Steglich esterification, a mild reaction suitable for substrates that are sensitive to acid. organic-chemistry.org This method often uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org
Amidation involves reacting the carboxylic acid with an amine. This reaction can be used to link the thiazole scaffold to other biologically active moieties, leading to the creation of hybrid molecules with potentially enhanced or novel therapeutic effects. The synthesis of thiazolylcarboxamides has been reported through the reaction of thiazole carboxylates with carbonyl chlorides. researchgate.net
Table 2: Examples of Carboxylic Acid Modifications
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | Alcohol, DCC, DMAP (Steglich Esterification) organic-chemistry.org | Thiazole esters |
| Amidation | Amine, Coupling Agents (e.g., HATU) nih.gov | Thiazole amides |
Introduction of Diverse Substituents on the Thiazole Ring
The thiazole ring itself provides opportunities for substitution, allowing for the introduction of a wide array of chemical groups. researchgate.net The positions on the thiazole ring (C2, C4, and C5) can be functionalized to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. nih.govnih.gov For example, the introduction of different substituents at the 4-position of the thiazole ring in 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones was investigated for its effect on anti-inflammatory activity. nih.gov
The Hantzsch synthesis and its modifications are primary methods for constructing the thiazole ring with desired substituents. nih.govnih.gov For instance, reacting α-haloketones with thioamides can yield thiazoles with various alkyl or aryl groups at positions 2, 4, or 5. nih.gov
Development of Hybrid Molecules
A promising strategy in drug discovery is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores. researchgate.netnih.gov This approach aims to produce compounds with improved efficacy, reduced side effects, or the ability to overcome drug resistance. researchgate.netnih.govacs.org The this compound scaffold is an excellent platform for developing such hybrids. nih.govtandfonline.com
Hybrid molecules have been synthesized by combining the thiazole nucleus with various other heterocyclic systems, including pyrazole, triazole, and thiophene. nih.govacs.orgresearchgate.net For example, thiazole-linked triazoles have been synthesized and evaluated for their antimicrobial properties. acs.org The synthesis often involves multi-step reactions where the thiazole moiety is coupled with another heterocyclic ring system. acs.org
Table 3: Examples of Thiazole-Based Hybrid Molecules
| Thiazole Scaffold Combined With | Resulting Hybrid Class |
|---|---|
| Pyrazole acs.org | Thiazole-pyrazole hybrids |
| Triazole acs.org | Thiazole-triazole hybrids |
| Thiophene acs.orgresearchgate.net | Thiazole-thiophene hybrids |
| 1,3,4-Oxadiazole nih.gov | Thiazole-oxadiazole hybrids |
Scale-Up and Industrial Feasibility Research
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Research into the scale-up and industrial feasibility of synthesizing derivatives of this compound is crucial for their potential clinical and commercial development. This involves optimizing reaction conditions, developing cost-effective and environmentally friendly synthetic routes, and ensuring the process is robust and reproducible. nih.govrsc.org
For instance, the development of a scalable synthesis for largazole, a potent anticancer agent containing a thiazole ring, involved optimizing each step of the synthesis to enable production on a multi-gram scale. nih.gov Similarly, the use of solid-phase catalysts, such as sulfonic acid functionalized reduced graphene oxide (SA-rGO), has been explored for the scalable synthesis of carboxylic acids, offering advantages in terms of reusability and efficiency. nih.govrsc.org Such advancements are critical for making these potentially life-saving compounds more accessible.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Exploration of Substituent Effects
The biological activity of 5-sulfamoyl-1,3-thiazole-4-carboxylic acid is intricately linked to the nature and position of its substituents. numberanalytics.comresearchgate.net Systematic modifications of its core structure have provided valuable insights into the chemical features that govern its efficacy.
Impact of Sulfamoyl Moiety Modifications on Activity Profiles
The sulfamoyl group (-SO₂NH₂) is a critical component of many biologically active molecules, and its modification in derivatives of this compound can significantly alter their activity. researchgate.netnih.gov The sulfonamide functional group and the amine substituent of the sulfonamide are key sites for modification. nih.gov Studies on related sulfamoyl benzamidothiazoles have shown that systematic alterations at these positions can lead to more potent compounds. nih.gov For instance, the hybridization of sulfonamides with various heterocyclic moieties has been shown to produce a wide range of biological activities. researchgate.net
Research has indicated that the presence of a sulfonamide group can confer antibacterial properties. researchgate.net Specifically, certain sulfanilamides and nitro-substituted sulfonamides have demonstrated effectiveness against Gram-positive bacteria. researchgate.net The nature of the amine substituent on the sulfonamide can also play a crucial role. In one study, a piperidine (B6355638) substituent on the sulfamoyl group was found to be important for activity. nih.gov
Table 1: Impact of Sulfamoyl Moiety Modifications
| Modification Site | Type of Modification | Observed Effect on Activity |
| Sulfonamide Group | Hybridization with heterocycles | Varied biological activities |
| Amine Substituent | Introduction of piperidine | Potent activity in some models |
| Sulfonamide Group | Nitro-substitution | Effective against Gram-positive bacteria |
Influence of Carboxylic Acid Functionalization on Molecular Interactions
The carboxylic acid group at the 4-position of the thiazole (B1198619) ring is a key functional group that significantly influences the molecule's interactions with biological targets. drugbank.com This group can act as a hydrogen bond donor and acceptor, forming critical interactions within a receptor's binding site. The deprotonated carboxylate form is particularly important for forming strong ionic interactions.
Functionalization of the carboxylic acid, for example, through esterification or amidation, can modulate the molecule's polarity, lipophilicity, and hydrogen bonding capacity. These changes, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a target. For instance, converting the carboxylic acid to an ester can increase its lipophilicity, potentially enhancing its ability to cross cell membranes.
Positional and Electronic Effects of Thiazole Ring Substituents
The thiazole ring itself is a versatile scaffold found in numerous FDA-approved drugs. nih.govglobalresearchonline.net The electronic properties of substituents on the thiazole ring can dramatically influence the molecule's reactivity and biological activity. numberanalytics.comscience.gov Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups decrease it. science.gov
Studies have shown that the nature of these substituents can be critical. For example, in some thiazole derivatives, electron-donating groups on an associated phenyl ring were found to increase antibacterial activity, whereas electron-withdrawing groups enhanced antifungal activity. science.gov The position of the substituent on the thiazole ring is also a determining factor. Electrophilic substitution reactions, for instance, typically occur at the 5-position of the thiazole ring due to the directing effect of the nitrogen atom. numberanalytics.com The presence of specific substituents can also influence the metabolic stability of the thiazole ring. researchgate.net
Table 2: Influence of Thiazole Ring Substituents
| Substituent Type | Position | Electronic Effect | Impact on Activity |
| Electron-donating | Phenyl ring attached to thiazole | Increased electron density | Increased antibacterial activity (in some models) science.gov |
| Electron-withdrawing | Phenyl ring attached to thiazole | Decreased electron density | Increased antifungal activity (in some models) science.gov |
| Methyl group | C5 position | Weak electron-donating | Can influence metabolic stability researchgate.net |
Elucidation of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, identifying these key elements is crucial for designing more potent and selective compounds. globalresearchonline.net
Identification of Essential Functional Groups for Biological Activity
The primary functional groups essential for the biological activity of this class of compounds are the sulfamoyl moiety and the carboxylic acid. The thiazole ring acts as a central scaffold, positioning these key functional groups in the correct orientation for interaction with a biological target. globalresearchonline.netnih.gov
The sulfamoyl group, with its ability to act as a hydrogen bond donor and acceptor, is often a critical interaction point. nih.gov Similarly, the carboxylic acid group provides a strong hydrogen bonding and ionic interaction site. nih.gov The nitrogen atom within the thiazole ring can also participate in hydrogen bonding. nih.gov The relative spatial arrangement of these groups is a defining feature of the pharmacophore.
Mapping of Hydrogen Bonding and Lipophilic Interactions
The biological activity of this compound is governed by a combination of hydrogen bonding and lipophilic interactions. The sulfamoyl and carboxylic acid groups are the primary sites for hydrogen bonding. The sulfonyl group, while weakly polar, can also act as a hydrogen bond acceptor. nih.gov
Table 3: Key Pharmacophoric Features
| Pharmacophoric Feature | Functional Group(s) | Type of Interaction |
| Hydrogen Bond Donor | Sulfamoyl (-NH₂), Carboxylic Acid (-OH) | Hydrogen Bonding |
| Hydrogen Bond Acceptor | Sulfamoyl (-SO₂), Carboxylic Acid (=O), Thiazole Nitrogen | Hydrogen Bonding |
| Ionic Interaction | Carboxylate (-COO⁻) | Ionic Bonding |
| Lipophilic Region | Thiazole Ring | Lipophilic/Hydrophobic Interactions |
Conformational Analysis and Bioactive Conformation Postulation
The spatial arrangement of the functional groups in this compound is a key determinant of its interaction with biological targets. Conformational analysis, through computational methods like Density Functional Theory (DFT), provides a foundational understanding of the molecule's preferred shapes.
Studies on the closely related thiazole-5-carboxylic acid have shown that the orientation of the carboxylic acid group relative to the thiazole ring is a primary factor in determining the conformational landscape. dergipark.org.trdergipark.org.tr Four main conformers were identified at minimum energy, with the planarity of the carboxylic acid group being a distinguishing feature among them. dergipark.org.trdergipark.org.tr For this compound, the presence of the sulfamoyl group at the 5-position introduces additional rotational bonds, further diversifying the possible conformations.
The bioactive conformation, or the specific three-dimensional structure the molecule adopts when it binds to its target, is often postulated by comparing the structures of active and inactive analogs. For thiazole-containing amino acids, where the thiazole ring replaces the C-terminal amide group, the environment (e.g., gas phase, chloroform, water) can influence the energy order of different conformations. nih.gov This suggests that the biological milieu can play a significant role in stabilizing the bioactive conformation. In derivatives of thiazole-containing compounds, the relative orientation of the thiazole ring and adjacent aromatic or heterocyclic rings is crucial for activity. The bioactive conformation often involves specific torsional angles that optimize interactions with the target protein's binding site.
Table 1: Conformational Analysis of Thiazole-5-Carboxylic Acid (T5CA) as a Model for this compound This table is based on data for the closely related compound, thiazole-5-carboxylic acid, to infer potential conformational behavior.
| Conformer | Relative Energy (kJ mol-1) | Carboxylic Acid Group Orientation |
| T5CA_1 | 0 | Planar |
| T5CA_2 | 0.14 | Planar |
| T5CA_3 | 27.11 | Not Planar |
| T5CA_4 | 29.84 | Not Planar |
| Data sourced from studies on thiazole-5-carboxylic acid. dergipark.org.trdergipark.org.tr |
Rational Design Principles for Enhanced Selectivity and Potency
The rational design of derivatives of this compound aims to optimize their pharmacological profile by modifying specific parts of the molecule. Structure-activity relationship (SAR) studies on related sulfamoyl benzamidothiazoles have systematically explored the impact of various substituents on biological activity, such as the sustained activation of NF-κB. nih.govresearchgate.net
These studies have identified several key positions on the thiazole scaffold where modifications can lead to enhanced potency and selectivity. The general structure can be divided into different sites for modification to understand the SAR. For instance, in a series of sulfamoyl benzamidothiazoles, the 4-position of the thiazole ring and the amine substituent of the sulfonamide group were found to be critical for activity. nih.gov
Key principles for rational design include:
Modification of the Thiazole Ring Substituents: The nature of the substituent at the 4-position of the thiazole ring can significantly influence potency. Aromatic or substituted aromatic rings at this position are often favored.
Alterations to the Sulfonamide Group: The amine portion of the sulfamoyl group is a key point for modification. Introducing different cyclic or acyclic amines can modulate the compound's physicochemical properties and its interaction with the target.
Isosteric Replacements: Replacing the thiazole ring with other heterocycles, such as thiadiazoles, can lead to compounds with altered selectivity profiles. nih.gov Thiadiazoles, for example, are considered bioisosteres of pyrimidines and oxadiazoles (B1248032) and can improve membrane permeability. nih.gov
Introduction of Hydrogen Bond Donors and Acceptors: The amide functional group, often present in active derivatives, is a crucial hydrogen bonding moiety. nih.gov Strategic placement of additional hydrogen bond donors or acceptors can enhance binding affinity to the target protein.
Conformational Restriction: Fusing the thiazole ring with other ring systems, such as in thiopyrano[2,3-d]thiazoles, can lock the molecule into a more rigid conformation. ump.edu.plsemanticscholar.org This can pre-organize the molecule into its bioactive conformation, leading to increased potency and reduced off-target effects. ump.edu.plsemanticscholar.org
Table 2: Structure-Activity Relationship (SAR) Insights for Thiazole Derivatives
| Modification Site | Type of Modification | Effect on Activity | Reference |
| Thiazole Ring (Position 4) | Introduction of a 2,5-dimethylphenyl substituent | Increased potency for NF-κB activation | nih.gov |
| Sulfonamide Group | Variation of amine substituent | Tolerated modifications, leading to more potent compounds | nih.gov |
| Core Scaffold | Replacement of thiazole with thiadiazole | Potential for altered selectivity and improved liposolubility | nih.gov |
| Molecular Conformation | Fusion of thiazole with a thiopyran ring | Creation of conformationally restricted analogs with conserved activity | ump.edu.plsemanticscholar.org |
Mechanistic Investigations and Biological Target Elucidation Pre Clinical Focus
Enzyme Inhibition Studies
Extensive research has been conducted to evaluate the inhibitory effects of 5-sulfamoyl-1,3-thiazole-4-carboxylic acid derivatives against a range of enzymes. These studies provide crucial insights into their mechanisms of action and potential therapeutic applications.
Carbonic Anhydrase Isozyme Inhibition Mechanisms
Derivatives of this compound are notable for their potent inhibition of carbonic anhydrase (CA) isozymes. nih.gov CAs are a family of metalloenzymes that play a critical role in various physiological processes. mdpi.com
The binding affinity and selectivity of these compounds vary across different CA isozymes. For instance, a series of 2-substituted-1,3,4-thiadiazole-5-sulfamides, which share a similar sulfonamide functional group, demonstrated weak inhibition against cytosolic isoforms hCA I and hCA II, and membrane-associated hCA IV, but were potent inhibitors of mitochondrial isozymes hCA VA and hCA VB. nih.gov Specifically, inhibition constants (K(I)s) were in the micromolar range for hCA I, hCA II, and hCA IV, while they were in the low nanomolar range for hCA VA and hCA VB. nih.gov
Similarly, hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles have shown potent inhibition of the glaucoma-related hCA II isoform. nih.gov Another study on 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) derivatives revealed significant inhibitory activity against CA I, CA II, and CA IX, with inhibition constants in the nanomolar range. mdpi.com
Table 1: Carbonic Anhydrase Inhibition Data
| Compound Series | hCA I (KI) | hCA II (KI) | hCA IV (KI) | hCA VA (KI) | hCA VB (KI) | Reference |
|---|---|---|---|---|---|---|
| 2-substituted-1,3,4-thiadiazole-5-sulfamides | 102 nM - 7.42 µM | 0.54 - 7.42 µM | 4.32 - 10.05 µM | 4.2 - 32 nM | 1.3 - 74 nM | nih.gov |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | 3 - 12 nM | 0.20 - 5.96 nM | - | - | - | mdpi.com |
The inhibitory mechanism of sulfonamide-based compounds against carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. This interaction displaces a water molecule or hydroxide (B78521) ion, which is crucial for the catalytic activity of the enzyme. The rest of the molecule can then form additional interactions with amino acid residues in the active site, which influences the binding affinity and selectivity for different isozymes.
Inhibition of Bacterial Folate Synthesis Pathway Components
The bacterial folate synthesis pathway is a well-established target for antimicrobial agents. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway. nih.gov Folic acid-sulfonamide conjugates have been designed and synthesized to act as antibacterial agents by targeting DHFR. nih.gov Molecular docking studies have been employed to understand the binding mechanisms of these conjugates within the DHFR enzyme. nih.gov
DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that is a key target for the development of new antibacterial drugs. nih.gov Thiazole-based compounds have been investigated as potential DNA gyrase inhibitors. nih.govrsc.orgals-journal.com A series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors demonstrated improved inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range. nih.gov
In another study, novel morpholine-sulphonamide linked thiazole (B1198619) moieties were synthesized and evaluated as dual inhibitors of DHFR and DNA gyrase. rsc.org One compound, bearing a 4-thiazolone moiety, showed more potent inhibition against DHFR (IC50 = 0.521 ± 0.027 μg/mL) than DNA gyrase (IC50 = 6.14 ± 0.27 μg/mL). rsc.org Molecular docking studies revealed that the sulfonamide and 4-thiazolone-linked methyl ester units were responsible for hydrogen bonding interactions within the enzyme's active site. rsc.org
Table 2: DNA Gyrase and DHFR Inhibition Data
| Compound | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Morpholine-sulphonamide linked thiazole (Compound 7) | DHFR | 0.521 ± 0.027 µg/mL | rsc.org |
| Morpholine-sulphonamide linked thiazole (Compound 7) | DNA Gyrase | 6.14 ± 0.27 µg/mL | rsc.org |
Other Enzyme Systems
The therapeutic potential of this compound derivatives extends to other enzyme systems.
Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are a class of oral anti-diabetic medications. nih.govnih.gov Thiazolopyrimidine derivatives have been designed and synthesized, showing good to moderate inhibitory potential against the DPP-IV enzyme. jetir.org Additionally, a novel hybrid of sulphonamide-1,3,5-triazine–thiazole derivatives was synthesized, with one compound showing more potent inhibition of DPP-4 (IC50 of 2.32 nM) than the standard, alogliptin. rsc.org
Cholinesterase: New (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds have been synthesized and shown to act as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors in vitro, with IC₅₀ values ranging from the low nanomolar to micromolar range. nih.gov
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): A series of 1,3,4-thiadiazole-thiazolidinone hybrids have been developed as dual inhibitors of COX-2 and 15-LOX. nih.gov One of the most promising compounds inhibited the COX-2 enzyme with an IC50 of 70 nM and 15-LOX with an IC50 of 11 µM. nih.gov Thiazole derivatives have also been identified as selective 5-lipoxygenase inhibitors. nih.gov
Cytochrome P450 (CYP450): While direct inhibition studies on this compound are limited, research on structurally related compounds highlights the potential for interactions with CYP450 enzymes. For instance, P450 3A4 and 2C9 were found to mediate the bioactivation of a compound containing a 4,5-dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold. nih.gov It is important to understand that inhibition of CYP450 enzymes can lead to drug-drug interactions. nih.gov
Receptor Interaction Studies
While direct receptor binding studies for this compound are not extensively detailed in the available literature, research on related thiazole-carboxamide and thiazole-carboxylic acid derivatives provides insights into their potential molecular targets.
Thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. mdpi.com In studies using HEK293T cells expressing AMPA receptor subunits, these compounds were shown to inhibit AMPAR-mediated currents and enhance deactivation rates, suggesting a potential neuroprotective role. mdpi.com One derivative, TC-2, was found to be the most effective, causing a significant decrease in the activity of all tested AMPA receptor subunits. mdpi.com
Furthermore, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as inhibitors of the enzyme xanthine (B1682287) oxidase (XO). nih.gov These compounds were designed as structural analogues of febuxostat (B1672324), a known XO inhibitor. nih.gov Kinetic studies revealed that some of these derivatives act as mixed-type inhibitors of the enzyme. nih.gov Molecular docking studies have further supported the binding affinity of these thiazole derivatives within the active site of xanthine oxidase. nih.gov
Cellular Pathway Modulation
Apoptosis Induction in Cancer Cell Lines (in vitro)
Derivatives of the 1,3-thiazole nucleus have demonstrated significant potential in cancer therapy by inducing programmed cell death, or apoptosis, in various cancer cell lines. nih.gov The cytotoxic action of these compounds is often linked to their ability to trigger apoptosis through the intrinsic pathway. nih.gov
Investigations into a series of 1,3-thiazole derivatives bearing a phthalimide (B116566) structure revealed potent cytotoxic activity against breast (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cancer cell lines. nih.gov The mechanism of cell death was confirmed to be apoptosis through DNA fragmentation analysis and the measurement of caspase-3 activity. nih.gov Further analysis using RT-PCR for apoptosis markers like BAX, BCL-2, and FAS indicated that the compounds induce apoptosis via the intrinsic pathway, which is initiated by cellular damage, particularly to DNA. nih.gov
The table below summarizes the cytotoxic activity of selected thiazole derivatives against different cancer cell lines, presented as the half-maximal inhibitory concentration (IC₅₀).
Table 1: Cytotoxic Activity (IC₅₀) of Thiazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5b | MCF-7 | 0.2 ± 0.01 |
| 5g | PC-12 | 0.43 ± 0.06 |
| 5k | MDA-MB-468 | 0.6 ± 0.04 |
Data sourced from a study on thiazole bearing phthalimide structure derivatives. nih.gov
Anti-inflammatory Signaling Modulation (in vitro)
Thiazole derivatives have been shown to modulate inflammatory pathways, primarily through their antioxidant and anti-inflammatory effects. In vitro studies on a newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD), have demonstrated its ability to reverse the increases in pro-inflammatory cytokines in cellular models. nih.gov
The anti-inflammatory mechanism of related compounds has been linked to the inhibition of cyclooxygenase-2 (COX-2) and the modulation of signaling pathways like NF-κB and MAPK. nih.gov The activity of these compounds includes suppressing the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Studies on NDTD also showed it could attenuate oxidative stress by increasing the levels of endogenous antioxidants such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while lowering levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov
Antimicrobial Mechanisms
Antibacterial Activity (in vitro models)
The thiazole nucleus is a core component of various compounds exhibiting a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The modification of the thiazole ring at different positions has led to the development of derivatives with potent and varied microbiological activity. nih.govnih.gov
For instance, a series of 3-thiazol-4-yl-carba-1-dethiacephalosporins showed potent activity, with some derivatives demonstrating very low minimum inhibitory concentrations (MICs) against key pathogens. nih.gov Similarly, quinolone derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring displayed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Other research has focused on derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which also showed promising antibacterial effects, particularly against Gram-positive strains. mdpi.com
The table below presents the in vitro antibacterial activity (MIC) of a representative thiazole derivative against several bacterial strains.
Table 2: Minimum Inhibitory Concentration (MIC) of a Thiazole Derivative (LY215226)
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| S. aureus | Gram-positive | 0.25 |
| S. pneumoniae | Gram-positive | 0.008 |
| H. influenzae | Gram-negative | 0.008 |
| E. coli | Gram-negative | 0.25 |
| K. pneumoniae | Gram-negative | 0.008 |
| E. cloacae | Gram-negative | 0.5 |
| S. typhi | Gram-negative | 0.25 |
| M. morganii | Gram-negative | 0.25 |
Data represents MICs for a 3-thiazol-4-yl-carba-1-dethiacephalosporin derivative. nih.gov
Antifungal Activity (in vitro models)
In addition to antibacterial properties, derivatives of the thiazole and related thiadiazole scaffolds have been evaluated for their antifungal capabilities. nih.gov Studies on a series of 1,3,4-thiadiazole derivatives demonstrated good activity against various fungal strains, with some compounds showing efficacy comparable to standard antifungal drugs. nih.govkastamonu.edu.tr The antifungal activity was found to be dependent on the nature of the substituents on the thiadiazole nucleus. nih.gov Thiazolidine-4-carboxylic acids, derived from L-cysteine, have also been assessed for their antifungal potential. researchgate.net One study highlighted that synthesized 1,3,4-thiadiazole derivatives exhibited effective antimicrobial action against the fungus Candida albicans. kastamonu.edu.tr
Antimycobacterial Activity (in vitro models)
While direct studies on the antimycobacterial activity of this compound are not extensively available, research on related thiazole derivatives has shown promising results against various Mycobacterium species. The thiazole nucleus is a key structural motif in a number of compounds with demonstrated antimycobacterial potential.
A series of 2-aminothiazole (B372263) derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov Among the tested compounds, some exhibited significant antimycobacterial activity, with minimum inhibitory concentration (MIC) values as low as 6.25 µM. nih.gov Computational docking studies suggested that these compounds may exert their effect by interacting with the β-Ketoacyl-ACP Synthase (KasA) protein of Mtb, a crucial enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov
Furthermore, novel 5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives have been synthesized and assessed for their in vitro and in vivo antimycobacterial efficacy against M. tuberculosis H37Rv, multi-drug resistant M. tuberculosis (MDR-TB), and Mycobacterium smegmatis. researchgate.net One of the most potent compounds from this series demonstrated MICs of less than 0.08 µM against both MTB and MDR-TB. researchgate.net This particular derivative was found to be significantly more potent than the first-line anti-tuberculosis drug, isoniazid, against both susceptible and resistant strains. researchgate.net The mechanism of action for these compounds was linked to the inhibition of DNA gyrase supercoiling activity in M. smegmatis. researchgate.net
Additionally, research on new pyrrolo[1,2-a]quinoxaline-2- or -4-carboxylic acid hydrazide derivatives revealed compounds with notable inhibitory effects against M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov Similarly, certain novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have displayed potential as antimycobacterial agents. mdpi.com
These findings underscore the potential of the thiazole-4-carboxylic acid scaffold as a basis for the development of new antimycobacterial agents. The data from these related compounds suggest that derivatives of this compound may warrant investigation for similar activity.
Table 1: In Vitro Antimycobacterial Activity of Selected Thiazole Derivatives
| Compound Class | Target Organism(s) | Key Findings | Reference |
| 2-Aminothiazole derivatives | Mycobacterium tuberculosis H37Rv | MIC values as low as 6.25 µM; potential inhibition of KasA protein. | nih.gov |
| 5H-thiazolo[3,2-a]quinoline-4-carboxylic acid derivatives | M. tuberculosis H37Rv, MDR-TB, M. smegmatis | MICs <0.08 µM against MTB and MDR-TB; inhibition of DNA gyrase. | researchgate.net |
| Pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives | M. tuberculosis H37Rv | High percentage of inhibition at 6.25 µg/mL. | nih.gov |
Antiviral Activity (in vitro models)
The thiazole scaffold is a constituent of various molecules that have been reported to inhibit a wide range of viruses. nih.gov While specific data on this compound is limited, the broader class of thiazole derivatives has been extensively reviewed for antiviral properties. nih.gov These compounds have shown activity against influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV), among others. nih.gov
For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and evaluated for their antiviral activity. researchgate.net Preliminary bioassays indicated that many of these compounds exhibited good activity against the Tobacco Mosaic Virus (TMV) in vivo at a concentration of 100 µg/mL. researchgate.net
Furthermore, research into thiazolidine-4-carboxylic acid derivatives has identified them as potential inhibitors of influenza neuraminidase. researchgate.net Some of these compounds have demonstrated potent inhibitory activity against influenza A neuraminidase, with IC50 values in the sub-micromolar range. researchgate.net
The sulfonamide group, also present in the target molecule, is known to be a feature of various compounds with antiviral properties. nih.gov This suggests that the combination of a thiazole-4-carboxylic acid with a sulfonamide moiety could be a promising strategy for the development of new antiviral agents. The most bioactive molecules from these studies can serve as lead structures for the development of new thiazole compounds with potent and selective antiviral activity. nih.gov
Table 2: Antiviral Activity of Selected Thiazole Derivatives
| Compound Class | Target Virus | Key Findings | Reference |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Tobacco Mosaic Virus (TMV) | Good in vivo activity at 100 µg/mL. | researchgate.net |
| Thiazolidine-4-carboxylic acid derivatives | Influenza A | Potent neuraminidase inhibitors with low IC50 values. | researchgate.net |
Anti-diabetic Mechanisms (in vitro/animal models)
Thiazole derivatives have emerged as potential candidates for the management of diabetes. nih.govrjptonline.orgrasayanjournal.co.in The thiazolidinedione class of drugs, which contains a thiazole ring, has been used in the treatment of type 2 diabetes. rasayanjournal.co.in Research into other thiazole-containing compounds continues to uncover novel mechanisms for their anti-diabetic effects.
Glucose Homeostasis Modulation
Studies on various thiazole carboxylic acid derivatives have demonstrated their ability to modulate glucose homeostasis. In a study involving a streptozotocin (B1681764) (STZ)-induced neonatal model of non-insulin dependent diabetes mellitus in rats, administration of 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) for three weeks resulted in a significant decrease in blood glucose and an increase in insulin (B600854) levels. nih.gov This suggests an improvement in insulin sensitivity. nih.gov
In vitro studies using 3T3-L1 adipocytes, a common model for studying glucose metabolism, have also provided insights into the mechanisms of thiazole derivatives. researchgate.netmdpi.comjabonline.innih.govnih.gov Certain thiazole derivatives have been shown to enhance glucose uptake in these cells. mdpi.comnih.gov For example, some isatin (B1672199) thiazoles displayed good inhibitory activities against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov Inhibition of these enzymes can help to lower postprandial blood glucose levels. Furthermore, some 1,3,4-thiadiazole derivatives have shown significant inhibitory activity against α-glucosidase, in some cases exceeding that of the standard drug acarbose. mdpi.com
Table 3: Effects of Thiazole Derivatives on Glucose Homeostasis
| Compound/Derivative | Model | Key Findings | Reference |
| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) | STZ-induced diabetic rats | Decreased blood glucose, increased insulin levels. | nih.gov |
| Isatin thiazole derivatives | In vitro enzyme assays | Inhibition of α-amylase and α-glucosidase. | nih.gov |
| 1,3,4-Thiadiazole derivatives | In vitro α-glucosidase assay | Significant inhibition of α-glucosidase. | mdpi.com |
| Triterpenoids from Cyclocarya paliurus | 3T3-L1 adipocytes | Enhanced insulin-stimulated glucose uptake. | mdpi.com |
Amelioration of Oxidative Stress and Inflammatory Cytokines
Oxidative stress and inflammation are known to play crucial roles in the pathogenesis of diabetes and its complications. researchgate.net Thiazole derivatives have demonstrated potential in mitigating these processes.
In the same study with STZ-induced diabetic rats, the administration of 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) was found to suppress the generation of several inflammatory cytokines, as evidenced by decreased serum levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, BAC significantly restored pancreatic lipid peroxidation, catalase, superoxide dismutase, and reduced glutathione content, indicating a potent antioxidant effect. nih.gov Histological examination of pancreatic tissues from diabetic rats treated with BAC showed a more normal architecture, suggesting a protective effect against diabetes-induced tissue damage. nih.gov
Another study investigating a new arylidene-thiazolidinedione, SF23, in lipopolysaccharide (LPS)-stimulated macrophages found that it displayed anti-inflammatory properties comparable to rosiglitazone (B1679542) and superior antioxidant effects. nih.gov SF23 was able to prevent LPS-induced mitochondrial membrane hyperpolarization, apoptosis, and the generation of reactive oxygen species (ROS). nih.gov These findings suggest that the antioxidant activity of some thiazole derivatives may be independent of the Nrf2 pathway. nih.gov Similarly, hydroxytriazenes based on sulphathiazole have shown both anti-inflammatory and antioxidant activities in vitro. nih.gov
Table 4: Effects of Thiazole Derivatives on Oxidative Stress and Inflammation in Diabetic Models
| Compound/Derivative | Model | Key Findings | Reference |
| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) | STZ-induced diabetic rats | Decreased serum TNF-α and IL-6; restored pancreatic antioxidant enzymes. | nih.gov |
| Arylidene-thiazolidinedione (SF23) | LPS-stimulated macrophages | Anti-inflammatory and superior antioxidant effects compared to rosiglitazone; prevented ROS generation. | nih.gov |
| Hydroxytriazenes based on Sulphathiazole | In vitro assays | Demonstrated anti-inflammatory and antioxidant properties. | nih.gov |
Future Directions and Emerging Research Opportunities
Exploration of Diverse Biological Targets beyond Current Focus
While the sulfonamide group is a classic zinc-binding pharmacophore, notably targeting carbonic anhydrases (CAs), the thiazole-carboxylic acid scaffold is versatile and warrants investigation against other biological targets. nih.govnih.gov The primary focus for many sulfonamides has been the inhibition of CAs, particularly isoforms like CA IX and XII, which are implicated in tumor progression. nih.gov
However, research into structurally related thiazole (B1198619) derivatives has revealed activity against a broader range of enzymes. For instance, a series of 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives were designed as analogs of febuxostat (B1672324) and showed potent inhibitory activity against xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov Furthermore, studies have shown that different thiazole-based compounds can act as inhibitors for enzymes like urease or target receptors such as the estrogen receptor, indicating the platform's adaptability. nih.govresearchgate.net Future research should systematically screen 5-sulfamoyl-1,3-thiazole-4-carboxylic acid and its analogs against a diverse panel of enzymes and receptors to identify novel therapeutic applications beyond carbonic anhydrase inhibition.
Development of Targeted Delivery Systems
A significant challenge in pharmacology is delivering a drug specifically to its site of action, thereby maximizing efficacy and minimizing off-target effects. For a compound like this compound, developing targeted delivery systems could enhance its therapeutic index, especially in applications like oncology. While specific delivery systems for this exact molecule are not yet extensively documented in the literature, general principles of targeted drug delivery are highly applicable.
Future research could focus on conjugating the thiazole molecule to targeting moieties such as antibodies, creating antibody-drug conjugates (ADCs) that can selectively bind to antigens overexpressed on cancer cells. Another avenue is the encapsulation of the compound within nanoparticles, liposomes, or other nanocarriers. These systems can be engineered to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or be functionalized with ligands for active targeting. A patent describing drug delivery systems for locally delivering therapeutic agents suggests the broad interest in this field. google.com Such strategies would be a significant step toward precision medicine for this class of compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. youtube.com These computational tools can be powerfully applied to the this compound scaffold for optimization and the discovery of novel analogs.
Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can predict the biological activity of new derivatives based on their chemical structures. nih.gov For example, ML models have been successfully developed to predict the anti-urease activity of novel thiazole derivatives and the inhibitory effect of thiazole compounds on the estrogen receptor. nih.govresearchgate.net Researchers can build predictive models using datasets of existing thiazole sulfonamides to identify key molecular descriptors correlated with high potency and selectivity. nih.gov Generative AI models can take this a step further by designing entirely new molecules based on the structural requirements of a target's binding site, potentially identifying novel and more effective drug candidates. youtube.com
Sustainable and Green Synthetic Methodologies Development
The chemical industry, including pharmaceutical manufacturing, is increasingly moving towards more environmentally friendly processes. The development of sustainable and green synthetic methods for producing this compound and its derivatives is a critical area of future research. bepls.comresearchgate.netnih.gov Traditional synthetic routes often rely on harsh reaction conditions, hazardous solvents, and metal catalysts, which generate significant waste. bepls.comresearchgate.net
Interactive Table: Comparison of Green Synthetic Methods for Thiazole Derivatives
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Rapid synthesis, high yields, no harmful by-products. | bepls.com |
| Ultrasonic Irradiation | Employs high-frequency sound waves to promote reactions. | Efficient, can be used with reusable catalysts. | mdpi.com |
| Green Catalysts | Utilizes recyclable and environmentally benign catalysts (e.g., PIBTU-CS hydrogel). | High yields, mild conditions, reusability, reduced waste. | mdpi.com |
| One-Pot Multi-Component Reactions | Combines multiple reaction steps into a single procedure. | High efficiency (79%-90% yields), shorter reaction times. | mdpi.com |
| Green Solvents | Uses environmentally friendly solvents like PEG-400 or water. | Avoids hazardous organic solvents, simpler workup. | bepls.comresearchgate.net |
Investigation of Novel Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound. drughunter.com This involves substituting a functional group with another that retains similar biological activity but has improved characteristics. For this compound, both the carboxylic acid and sulfonamide moieties are prime candidates for bioisosteric replacement.
The carboxylic acid group, while often crucial for target binding, can lead to poor membrane permeability and metabolic instability through processes like acyl-glucuronidation. nih.govsemanticscholar.org Well-established bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and various oxadiazoles (B1248032). drughunter.comnih.govnih.gov These replacements can offer similar acidity and binding interactions while improving metabolic profiles and cell permeability. semanticscholar.orgnih.gov
The sulfonamide group is key to the carbonic anhydrase inhibitory activity of many drugs. However, exploring replacements could lead to altered selectivity profiles or new mechanisms of action. zu.ac.ae In contexts where the sulfonamide acts as a zinc-binding group, other functionalities like sulfamates have been investigated. nih.gov For other targets, replacing the sulfonamide could modulate properties like hydrogen bonding capacity and polarity.
Interactive Table: Potential Bioisosteric Replacements
| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| Carboxylic Acid | Tetrazole | Similar pKa, resistant to acyl-glucuronidation. | nih.govnih.govcambridgemedchemconsulting.com |
| Carboxylic Acid | Acylsulfonamide | Similar pKa, improved metabolic stability. | nih.govnih.gov |
| Carboxylic Acid | 5-oxo-1,2,4-oxadiazole | Less acidic than tetrazole, can improve oral absorption. | drughunter.com |
| Carboxylic Acid | Hydroxypyrazole | Higher pKa can lead to better tissue permeation. | cambridgemedchemconsulting.comresearchgate.net |
| Sulfonamide | Sulfamate | Can act as an alternative zinc-binding group, altering selectivity. | nih.gov |
| Sulfonamide | Squarate | Can mimic the acidic properties and interactions of the sulfonamide-as-acid-bioisostere. | zu.ac.ae |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-sulfamoyl-1,3-thiazole-4-carboxylic acid derivatives?
- Methodological Answer : Cyclization reactions using Lawesson’s reagent (for thiazole ring formation) and subsequent sulfonylation with sulfamoyl chloride are common approaches. For example, ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate can be cyclized to form thiazole intermediates, followed by oxidative chlorination to introduce sulfamoyl groups . Reaction conditions (e.g., solvent, temperature) must be optimized to minimize byproducts.
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Characterization typically involves IR spectroscopy (to confirm sulfonamide N–H stretching at ~3300 cm⁻¹ and carboxylic acid O–H bands), ¹H/¹³C-NMR (to verify substituent positions and aromaticity), and mass spectrometry (to confirm molecular ion peaks). Elemental analysis ensures purity ≥95% . High-performance liquid chromatography (HPLC) with UV detection is recommended for batch consistency .
Q. What are the key solubility and stability considerations for experimental handling?
- Methodological Answer : The compound is polar due to sulfamoyl and carboxylic acid groups, making it soluble in DMSO or methanol but poorly soluble in non-polar solvents. Stability studies under varying pH (2–12) and temperatures (4°C–40°C) show degradation above 40°C; storage at –20°C in anhydrous conditions is advised .
Advanced Research Questions
Q. How can conformational analysis of this compound inform its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals that thiazole derivatives adopt a trans coplanar conformation stabilized by intramolecular hydrogen bonding between the sulfamoyl group and carboxylic acid. This conformation enhances electrophilic substitution reactivity at the 2-position of the thiazole ring . Computational modeling (DFT) can predict torsional angles and electronic effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in pharmacological results (e.g., antitumor IC₅₀ values) may arise from cell line heterogeneity or assay conditions. Standardized protocols, such as the NCI-60 cancer cell line panel , are recommended for reproducibility. For example, sulfonamide derivatives of 5-phenyl-1,3-thiazole-4-carboxylic acid showed differential activity against leukemia (CCRF-CEM) vs. renal cancer (ACHN) lines, highlighting the need for multi-parametric dose-response analysis .
Q. How can derivatization enhance the pharmacological profile of this compound?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., bromine at the 2-position) increases metabolic stability. For instance, 2-bromo-1,3-thiazole-4-carboxylic acid derivatives exhibit prolonged half-lives in vitro due to reduced CYP450-mediated oxidation . Structure-activity relationship (SAR) studies should prioritize substitutions at the 5-position for modulating target affinity .
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
- Methodological Answer : The carrageenan-induced paw edema model in rodents or LPS-stimulated RAW 264.7 macrophages can assess COX-2 inhibition. Analogs like 3-methylsulfanyl-pyrazole-4-carboxylates showed reduced prostaglandin E₂ (PGE₂) levels at 10 mg/kg doses, validated via ELISA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
